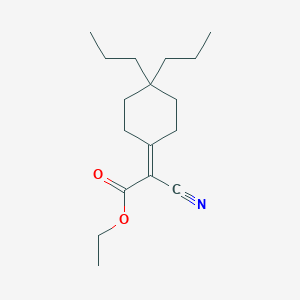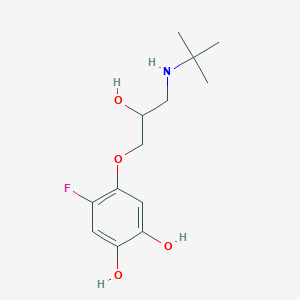
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. TAK-659 works by inhibiting BTK, thereby preventing the activation and proliferation of B cells.
Mechanism Of Action
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol prevents the activation and proliferation of B cells, thereby inhibiting the growth and survival of cancer cells.
Biochemical And Physiological Effects
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Advantages And Limitations For Lab Experiments
One advantage of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its specificity for BTK, which reduces the risk of off-target effects. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has also been shown to be effective in preclinical studies, with promising results in the treatment of B-cell malignancies. One limitation of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Future Directions
For the research and development of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol include the following:
1. Clinical trials to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of B-cell malignancies.
2. Studies to identify biomarkers that can predict response to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to monitor treatment response.
3. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in combination with other cancer drugs, such as immunotherapies.
4. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of other types of cancer, such as solid tumors.
5. Studies to investigate the mechanisms of drug resistance to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to develop strategies to overcome it.
Conclusion
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, particularly B-cell malignancies. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Synthesis Methods
The synthesis of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of tert-butylamine with 3,4-dihydroxy-6-fluorophenol to form the corresponding amine. This is followed by the reaction of the amine with 2-bromo-1-(3,4-dihydroxy-6-fluorophenoxy)propane to form the intermediate product. The final step involves the reaction of the intermediate product with 2-(azetidin-3-yl)acetic acid to form 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol.
Scientific Research Applications
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has shown potential in the treatment of various types of cancer, particularly B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
properties
CAS RN |
132178-19-9 |
|---|---|
Product Name |
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol |
Molecular Formula |
C13H20FNO4 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChI Key |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
synonyms |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



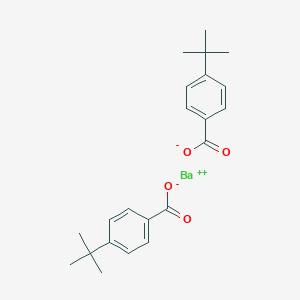
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
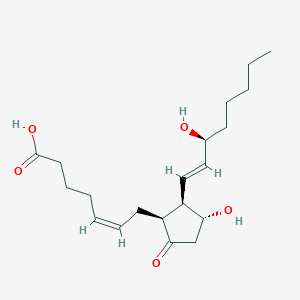
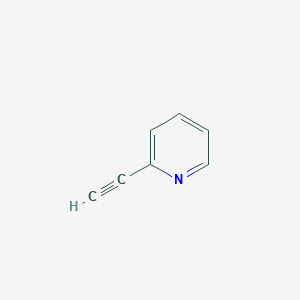

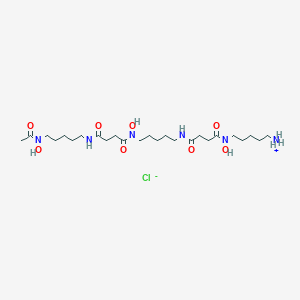

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
